Capecitabine - 154361-50-9

Capecitabine

Catalog Number: EVT-262695
CAS Number: 154361-50-9
Molecular Formula: C15H22FN3O6
Molecular Weight: 359.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Capecitabine is a fluoropyrimidine carbamate prodrug of 5-fluorouracil (5-FU). [] It is classified as an antineoplastic antimetabolite, specifically a pyrimidine analog. [] In scientific research, capecitabine serves as a valuable tool for studying tumor biology, drug resistance mechanisms, and the development of novel cancer therapies.

Future Directions
  • Personalized therapy: Identifying biomarkers to predict response and tailor treatment for individual patients. [, ]
  • Overcoming resistance: Investigating mechanisms of resistance to capecitabine and developing strategies to circumvent them. []
  • Novel combinations: Exploring synergistic combinations of capecitabine with other chemotherapeutic agents and targeted therapies. [, , , ]
  • Drug delivery systems: Developing novel formulations and delivery systems to improve capecitabine's pharmacokinetic profile and enhance its therapeutic index. []
Classification and Source

Capecitabine is classified as an oral fluoropyrimidine carbamate. It acts as a prodrug that is metabolized into 5-fluorouracil (5-FU), a potent antineoplastic agent. Capecitabine was developed to enhance the tolerability of 5-FU and to improve its delivery to tumor tissues through selective enzymatic conversion. It is primarily indicated for solid tumors, especially in gastrointestinal and breast cancers. The compound was approved by the U.S. Food and Drug Administration for use as a first-line treatment for metastatic colorectal cancer and has shown efficacy in other malignancies such as gastric cancer and pancreatic cancer .

Synthesis Analysis

The synthesis of capecitabine involves several methods, with the most common routes including:

  1. Starting Materials: The synthesis typically begins with 5-deoxy-5-fluorocytidine or 5-fluorouracil.
  2. Anti-amidation Reaction: An anti-amidation reaction is performed using pentyl chloroformate in the presence of an alkali (e.g., pyridine or triethylamine) to form an intermediate compound.
  3. Silylation and Hydrolysis: The intermediate is then treated with a silylating reagent and 1,2,3-O-acetyl-5-deoxy-D-ribofuranose under controlled temperatures (25-110 °C). Finally, hydrolysis yields capecitabine .

These methods emphasize the importance of optimizing reaction conditions to enhance yield and minimize by-products, making the process suitable for industrial production.

Molecular Structure Analysis

Capecitabine's molecular formula is C15H22F2N2O6C_{15}H_{22}F_{2}N_{2}O_{6}, with a molecular weight of approximately 359.35 g/mol. The structure consists of a pyrimidine ring substituted with fluorine atoms and a carbamate group linked to a ribose sugar moiety. The specific stereochemistry at various centers contributes to its biological activity. Notably, the presence of fluorine enhances its antitumor efficacy by mimicking the structure of nucleotides .

Chemical Reactions Analysis

Capecitabine undergoes several chemical reactions during its metabolism:

  1. Conversion to 5-Fluorouracil: In vivo, capecitabine is enzymatically converted to 5-FU through a series of reactions involving thymidine phosphorylase.
  2. Formation of Active Metabolites: The active metabolites include 5-deoxy-5-fluorouridine and fluorodeoxyuridine triphosphate, which inhibit thymidylate synthase—an essential enzyme for DNA synthesis .

These reactions are crucial for capecitabine's effectiveness as they determine the drug's pharmacokinetics and therapeutic outcomes.

Mechanism of Action

Capecitabine exerts its therapeutic effects primarily through the following mechanisms:

  • Thymidylate Synthase Inhibition: The active metabolite 5-FU inhibits thymidylate synthase, leading to decreased deoxythymidine triphosphate levels necessary for DNA replication.
  • Incorporation into RNA and DNA: Fluorinated metabolites can be incorporated into RNA and DNA, disrupting normal nucleotide function and leading to apoptosis in rapidly dividing cancer cells .

This targeted mechanism allows for enhanced selectivity toward tumor cells while sparing normal tissues.

Physical and Chemical Properties Analysis

Capecitabine exhibits several important physical and chemical properties:

  • Solubility: It is soluble in organic solvents but has limited solubility in water.
  • Stability: Capecitabine is stable under acidic conditions but can degrade under alkaline conditions or when exposed to light.
  • Melting Point: The melting point ranges between 140 °C to 150 °C .

These properties are significant for formulation development and influence how capecitabine is administered.

Applications

Capecitabine's primary applications are in oncology:

  1. Cancer Treatment: It is used extensively in treating metastatic colorectal cancer, breast cancer, gastric cancer, pancreatic cancer, and other solid tumors.
  2. Combination Therapy: Capecitabine is often used in combination with other chemotherapeutic agents to enhance efficacy.
  3. Palliative Care: It serves as a palliative treatment option for patients with advanced cancers where traditional therapies may not be suitable .
Introduction to Capecitabine in Oncology Research

Historical Development and Rationale for Prodrug Design

The development of capecitabine emerged from systematic efforts to overcome pharmacological limitations of 5-FU, which had been an oncology cornerstone since the 1950s. Despite its broad antitumor activity, 5-FU's clinical utility was constrained by:

  • Pharmacokinetic challenges: A short plasma half-life (10-20 minutes) necessitating continuous intravenous infusion for sustained therapeutic exposure [1] [8]
  • Nonselective cytotoxicity: Dose-limiting toxicities to rapidly proliferating healthy tissues (bone marrow, gastrointestinal mucosa) [1]
  • Variable oral bioavailability: Ranging from 0–80% due to extensive first-pass metabolism, preventing reliable oral administration [9]

Researchers at Roche rationally designed capecitabine through a multi-step optimization process targeting tumor-selective activation. This approach exploited the discovery that human tumors overexpress thymidine phosphorylase (TP) – an enzyme showing 3–10 fold higher activity in malignant versus adjacent normal tissues [1] [4]. The molecular design strategy progressed through three generations:

  • 5'-Deoxy-5-fluorouridine (5'-DFUR): Initial proof-of-concept prodrug activated by TP. While demonstrating tumor selectivity in xenograft models, clinical development revealed dose-limiting gastrointestinal toxicity in humans due to systemic conversion by hepatic cytidine deaminase [9].

  • Carbamate modification: Structural refinement incorporated a pentyl carbamate group at the N⁴-position of 5'-DFCR (5'-deoxy-5-fluorocytidine), creating capecitabine. This modification conferred:

  • Enhanced lipophilicity for improved intestinal absorption
  • Resistance to cytidine deaminase in liver and plasma
  • Requirement for hepatic carboxylesterase-mediated initial activation [4] [10]
  • Three-step enzymatic activation:
graph LR  A[Capecitabine] -->|Carboxylesterase<br>Liver| B[5'-DFCR]  B -->|Cytidine deaminase<br>Liver/Tumor| C[5'-DFUR]  C -->|Thymidine phosphorylase<br>Tumor| D[5-FU]  

Table 1: Enzymatic Conversion Pathway of Capecitabine to 5-Fluorouracil

The final design achieved tumor-preferential activation through differential enzyme expression. TP overexpression in malignancies (stimulated by cytokines like TNF-α and interferons) creates a biochemical gradient where intratumoral 5-FU concentrations reach levels 21-fold higher than plasma and 3-fold higher than adjacent normal tissue [1] [7]. Pharmacokinetic studies confirmed that capecitabine mimics continuous 5-FU infusion, maintaining cytotoxic thresholds while minimizing peak plasma concentrations associated with bolus toxicity [4] [8].

Table 2: Key Enzymes in Capecitabine Activation

EnzymeTissue LocalizationFunctionTumor vs. Normal Tissue Ratio
CarboxylesterasePrimarily hepaticConverts capecitabine → 5'-DFCRNot significantly elevated
Cytidine deaminaseLiver, tumor, peripheral tissuesConverts 5'-DFCR → 5'-DFUR1.2–2.1 fold
Thymidine phosphorylaseTumor > normal tissueConverts 5'-DFUR → 5-FU3–10 fold

Preclinical validation demonstrated efficacy across multiple 5-FU-sensitive xenograft models (colorectal, breast, gastric), including tumors resistant to bolus 5-FU administration. The improved therapeutic index supported clinical translation, with phase I trials establishing intermittent dosing schedules (14 days on/7 days off) that balanced efficacy with manageable toxicity profiles [4] [9].

Role in Fluoropyrimidine-Based Chemotherapeutic Paradigms

Capecitabine fundamentally expanded fluoropyrimidine applications by integrating the efficacy of continuous 5-FU infusion with oral administration convenience. Its clinical role evolved through several paradigm-shifting demonstrations:

Monotherapy Advancements

  • Colorectal Cancer: Phase III trials established non-inferiority to intravenous 5-FU/leucovorin regimens. In metastatic disease, response rates reached 24.8% versus 15.5% for 5-FU/LV (P=0.005), with equivalent time to progression and overall survival [8].
  • Breast Cancer: After anthracycline/taxane failure, capecitabine monotherapy achieved objective response rates of 20–29% and median overall survival of 12–15 months, establishing it as a reference regimen for metastatic disease [2] [7].
  • Mechanistic Distinction: Unlike bolus 5-FU (primarily thymidylate synthase inhibition), capecitabine's pharmacokinetic profile favors RNA incorporation due to sustained 5-FU exposure, broadening its antineoplastic mechanisms [7] [10].

Combination Regimen Integration

Capecitabine's compatibility with diverse cytotoxic and targeted agents created new therapeutic standards:

Table 3: Major Capecitabine Combination Regimens in Oncology

RegimenComponentsPrimary IndicationsKey Clinical Advantages
CAPOX/XELOXCapecitabine + OxaliplatinAdjuvant/metastatic colorectal cancer; Gastric cancerNon-inferior to FOLFOX (NO16968 trial); Reduced infusion burden
EOXEpirubicin + Oxaliplatin + CapecitabineFirst-line advanced gastric cancerSuperior OS vs. ECF (11.2 vs 9.9 months; REAL-2 trial)
CapeCisCapecitabine + CisplatinEsophageal/GI cancersReplaces 5-FU in cisplatin combinations
Capecitabine/TaxanesCapecitabine + Docetaxel/PaclitaxelMetastatic breast cancerSynergy via TP upregulation by taxanes
  • Synergy Mechanisms: Taxanes (docetaxel/paclitaxel) upregulate thymidine phosphorylase expression by 3–8 fold in tumors, enhancing capecitabine activation. This biological synergy translated to clinical benefits in breast cancer, where docetaxel/capecitabine improved time to progression (6.1 vs 4.2 months; P=0.0001) and overall survival (14.5 vs 11.5 months; P=0.0126) versus docetaxel alone [7] [10].
  • Radiosensitization: TP overexpression in irradiated tumors (3–6 fold increase) potentiates capecitabine activation during radiotherapy. This provides equivalent radiosensitization to infusional 5-FU in neoadjuvant rectal cancer therapy while eliminating infusion pumps [8] [10].

Therapeutic Paradigm Shifts

  • Infusion-Free Protocols: Replaced protracted venous infusion 5-FU in multiple settings (adjuvant colon, neoadjuvant rectal, metastatic breast), improving patient quality of life without compromising efficacy [2] [8].
  • Sequential Therapy Platforms: Enabled maintenance strategies in metastatic colorectal cancer (e.g., CAPOX followed by capecitabine alone) due to oral administration feasibility [8].
  • Global Accessibility: Simplified administration expanded fluoropyrimidine access in resource-limited settings where infusion capabilities are constrained [10].

Pharmacoeconomic analyses demonstrated cost advantages over infusion-based regimens due to reduced administration costs, though regional variations in capecitabine tolerance necessitated dosing adjustments (e.g., 1000–1250 mg/m² twice daily in US vs Europe) [8]. Future directions include biomarker-driven personalization (DPD testing, TP expression analysis) and novel combinations with immune checkpoint inhibitors exploiting fluoropyrimidine-induced immunogenic cell death.

Properties

CAS Number

154361-50-9

Product Name

Capecitabine

IUPAC Name

pentyl N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate

Molecular Formula

C15H22FN3O6

Molecular Weight

359.35 g/mol

InChI

InChI=1S/C15H22FN3O6/c1-3-4-5-6-24-15(23)18-12-9(16)7-19(14(22)17-12)13-11(21)10(20)8(2)25-13/h7-8,10-11,13,20-21H,3-6H2,1-2H3,(H,17,18,22,23)/t8-,10-,11-,13-/m1/s1

InChI Key

GAGWJHPBXLXJQN-UORFTKCHSA-N

SMILES

CCCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C(C(C(O2)C)O)O

Solubility

In water, 26 mg/mL at 20 °C
2.48e-01 g/L

Synonyms

Ro 091978000; Ro-091978000; Ro091978000; Capecitabine; Abbreviation: CAPE. US brand name: Xeloda.

Canonical SMILES

CCCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C(C(C(O2)C)O)O

Isomeric SMILES

CCCCCOC(=O)NC1=NC(=O)N(C=C1F)[C@H]2[C@@H]([C@@H]([C@H](O2)C)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.